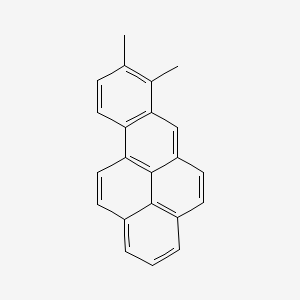![molecular formula C11H10ClNO2S2 B14435490 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate CAS No. 76151-78-5](/img/structure/B14435490.png)
2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate is a chemical compound that features a benzothiazole ring substituted with a sulfanyl group and a chloroethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves the reaction of 2-mercaptobenzothiazole with 2-chloroethyl acetate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetone, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the benzothiazole ring, to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazole derivatives.
科学的研究の応用
2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The benzothiazole ring may also contribute to its activity by interacting with aromatic residues in target proteins.
類似化合物との比較
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate, known for its use in rubber vulcanization.
2-Chloroethyl acetate: A simpler compound used in organic synthesis.
Benzothiazole derivatives: A broad class of compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
This compound is unique due to the combination of the benzothiazole ring and the chloroethyl acetate moiety, which imparts specific reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of more complex molecules and a candidate for various applications in research and industry.
特性
CAS番号 |
76151-78-5 |
|---|---|
分子式 |
C11H10ClNO2S2 |
分子量 |
287.8 g/mol |
IUPAC名 |
2-chloroethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C11H10ClNO2S2/c12-5-6-15-10(14)7-16-11-13-8-3-1-2-4-9(8)17-11/h1-4H,5-7H2 |
InChIキー |
CBKAKXGNEHNNED-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


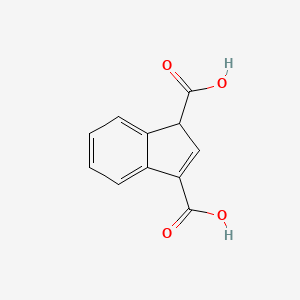
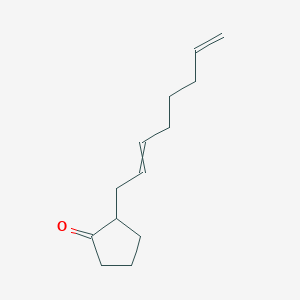
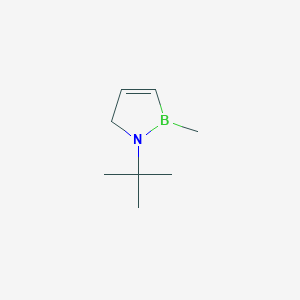
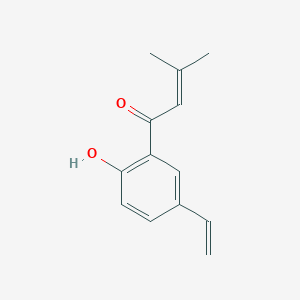
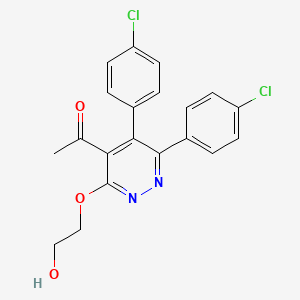
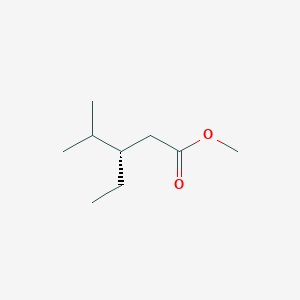
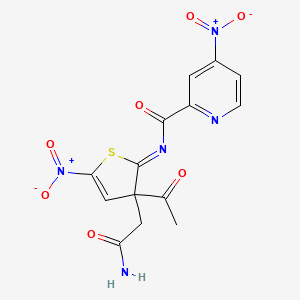
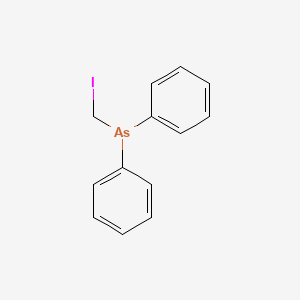
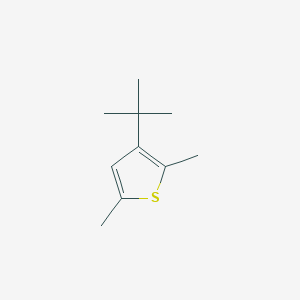
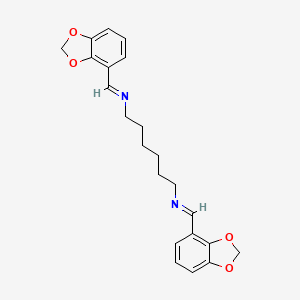
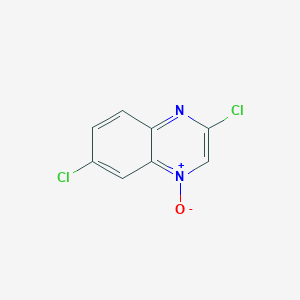
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)

